![molecular formula C27H48F3N11O11S B1177915 (4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid CAS No. 148914-08-3](/img/structure/B1177915.png)
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
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Description
The research into complex molecules like "(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid" encompasses various fields, including synthetic chemistry, medicinal chemistry, and biochemical studies. These fields contribute to our understanding of molecular synthesis, structure, and functionality.
Synthesis Analysis
The synthesis of complex molecules often involves multistep synthetic pathways, employing strategies such as organometallic reactions, Friedel–Crafts reactions, or cyclization processes to construct the molecular backbone and introduce functional groups at specific locations. For example, the synthesis of W(CO)5 complexes through AlCl3-catalyzed Friedel–Crafts reactions showcases the methodology for constructing molecules with specific ligand arrangements (Kowalski et al., 2009).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods allow for the determination of stereochemistry, bond lengths, and angles, providing insights into the molecule's three-dimensional structure and the potential for intermolecular interactions.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a molecule involves studying its reactivity, stability, and interaction with other molecules. For instance, the reactivity of amino groups in specific molecular frameworks can be explored through reactions with esters or anhydrides to form amide bonds or with halogenated compounds to introduce additional functional groups.
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and spectroscopic characteristics, are crucial for its characterization and application. Techniques like FTIR spectroscopy and cyclic voltammetry provide valuable data on the electronic structure and redox behavior of molecules.
Chemical Properties Analysis
The chemical properties encompass reactivity patterns, stability under various conditions, and the molecule's behavior in the presence of different reagents. Studies on the synthesis and characterization of Schiff bases, for example, highlight the importance of understanding the chemical properties for the development of molecules with potential applications in various fields (Opozda et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
One significant area of application is the synthesis of novel amino acid derivatives for fungicidal activities. Research by Tian et al. (2021) highlights the design and synthesis of novel amino acid derivatives, leveraging natural and non-natural amino acids. These derivatives exhibited excellent activity against Phytophthora capsici, a destructive plant pathogen, with some compounds showing superior activity compared to traditional controls. This suggests their potential as lead compounds for new fungicides after further modification (Tian et al., 2021).
Antifungal and Antimicrobial Applications
Another research domain involves the development of metal complexes with specific organic structures for biomedical applications. Niittymäki et al. (2013) synthesized Zn2+ complexes of oligonucleotides conjugated to certain structures, exploring their potential as artificial RNases. Although the conjugation did not enhance catalytic activity as anticipated, it provided insights into designing compounds with targeted biological activities (Niittymäki et al., 2013).
Chemical Reactivity and Drug Design
Computational peptidology, supported by conceptual density functional theory, has been applied to study the molecular properties and reactivity of antifungal tripeptides. Flores-Holguín et al. (2019) demonstrated this approach's efficacy in predicting the pKa values and bioactivity scores of new peptides, facilitating the drug design process (Flores-Holguín et al., 2019).
Nitric Oxide Synthase Inhibition
Research into nitric oxide synthases (NOS) inhibitors has led to the synthesis of S-2-amino-5-azolylpentanoic acids, aiming to develop more potent inhibitors. Ulhaq et al. (1998) identified 2-amino-5-(imidazol-1-yl)pentanoic acid as a promising candidate against various NOS isoforms, illustrating the compound's therapeutic potential in conditions where NOS modulation is beneficial (Ulhaq et al., 1998).
properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N11O9S.C2HF3O2/c1-46-11-8-16(22(43)36-17(12-37)23(44)45)35-20(41)14(5-3-10-32-25(29)30)34-21(42)15(6-7-18(38)39)33-19(40)13(26)4-2-9-31-24(27)28;3-2(4,5)1(6)7/h13-17,37H,2-12,26H2,1H3,(H,33,40)(H,34,42)(H,35,41)(H,36,43)(H,38,39)(H,44,45)(H4,27,28,31)(H4,29,30,32);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFKCOFPYHHOMR-LQCLSJOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48F3N11O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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